N-[(2-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride
Description
N-[(2-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an allyloxy group, a chloro-substituted benzyl group, and a cyclohexanamine moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
Properties
IUPAC Name |
N-[(2-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClNO2.ClH/c1-4-10-23-19-12-16(20)15(11-18(19)22-5-2)13-21-17-9-7-6-8-14(17)3;/h4,11-12,14,17,21H,1,5-10,13H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTDWNWQVYNTCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CNC2CCCCC2C)Cl)OCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Chlorination: The chloro group is introduced via a chlorination reaction, often using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Ethoxylation: The ethoxy group is added through an ethoxylation reaction, typically using ethyl iodide (C2H5I) in the presence of a base.
Cyclohexanamine Formation: The cyclohexanamine moiety is synthesized through a reductive amination reaction, where a cyclohexanone derivative is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent used.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) for allyloxy group oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for chloro group reduction.
Substitution: Nucleophiles like amines or thiols in the presence of a base for substitution reactions.
Major Products Formed
Epoxides: or from oxidation of the allyloxy group.
Hydrocarbons: from reduction of the chloro group.
Substituted benzyl derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
N-[(2-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with cellular receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]ethanamine hydrochloride
- N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-propanamine hydrochloride
Uniqueness
N-[(2-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the allyloxy, chloro, and ethoxy groups, along with the cyclohexanamine moiety, makes it a versatile compound for various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
